Butyrylcholine

Cholinesterase Enzyme kinetics Substrate specificity

Butyrylcholine is the irreplaceable cholinergic probe for your research. It is hydrolyzed by butyrylcholinesterase (BChE) at a rate 4-fold greater than acetylcholine, making it the only scientifically valid substrate for enzymatically distinguishing BChE from AChE activities. Unlike generic choline esters, its unique pharmacological profile (weaker muscarinic, stronger nicotinic effects) produces dual inotropic cardiac responses not observed with acetylcholine. For toxicology, neuropharmacology, or GI ion transport studies where accurate cholinesterase discrimination is critical, substitution with other esters will compromise experimental conclusions. Ensure your assay specificity with this synthetic, high-purity standard.

Molecular Formula C9H20NO2+
Molecular Weight 174.26 g/mol
CAS No. 3922-86-9
Cat. No. B1668140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrylcholine
CAS3922-86-9
Synonymsutyrylcholine
butyrylcholine bromide
butyrylcholine chloride
butyrylcholine iodide
butyrylcholine perchlorate
Molecular FormulaC9H20NO2+
Molecular Weight174.26 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C9H20NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1
InChIKeyYRIBGSCJIMXMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butyrylcholine (CAS 3922-86-9): A Choline Ester Tool for Cholinesterase Differentiation and Receptor Subtype Characterization


Butyrylcholine is a synthetic choline-based ester that does not occur naturally in the human body [1]. It is an acetylcholine-like molecule that activates some of the same cholinergic receptors as acetylcholine [1]. Its primary research value lies in its selective hydrolysis profile: butyrylcholinesterase (BChE) hydrolyzes butyrylcholine four times more rapidly than it hydrolyzes acetylcholine [2], making it an indispensable substrate for enzymatically distinguishing acetylcholinesterase (AChE) from BChE activities [3].

Why Generic Substitution of Butyrylcholine with Other Choline Esters Is Scientifically Inadmissible


Generic substitution of butyrylcholine with other choline esters is not scientifically valid due to profound differences in substrate specificity, receptor selectivity, and physiological effect profiles. For instance, while butyrylcholine is hydrolyzed by BChE at a rate 4-fold greater than acetylcholine [1], propionylcholine exhibits an intermediate hydrolysis rate [2]. Pharmacologically, butyrylcholine produces a distinct combination of weaker muscarinic and stronger nicotinic effects compared to acetylcholine [3], leading to unique functional outcomes such as dual inotropic effects on cardiac tissue that are not observed with acetylcholine [4]. These quantitative differences render interchange scientifically unsound and can lead to erroneous experimental conclusions.

Quantitative Differentiation Evidence for Butyrylcholine Against Key Comparators


Butyrylcholine Exhibits 4-Fold Higher Hydrolysis Rate by Butyrylcholinesterase Than Acetylcholine

Butyrylcholinesterase (BChE) hydrolyzes butyrylcholine at a rate four times more rapidly than it hydrolyzes acetylcholine [1]. This contrasts sharply with acetylcholinesterase (AChE), which preferentially hydrolyzes acetylcholine and exhibits substrate inhibition with butyrylcholine [2].

Cholinesterase Enzyme kinetics Substrate specificity

Butyrylcholine Is Hydrolyzed by BChE 2.6x Faster per Active Center Than Acetylcholine

At room temperature and pH 7.4, one active center of choline-esterase hydrolyzed 3850 molecules of butyrylcholine per second compared to only 1490 molecules of acetylcholine per second [1].

Enzyme catalysis Molecular turnover Cholinesterase

Butyrylcholine Exhibits Weaker Muscarinic but Stronger Nicotinic Activity Than Acetylcholine

The propionyl and butyryl esters have weaker muscarine-like properties than acetylcholine, while their nicotine action on blood pressure is more potent [1]. In denervated muscle contraction, butyrylcholine is approximately half as active as acetylcholine [1]. In isolated guinea-pig atrium, acetylcholine produced purely negative inotropic effects, whereas propionyl- and butyrylcholine caused both negative and positive inotropic effects due to their weaker muscarinic and stronger nicotinic action [2].

Cholinergic pharmacology Receptor selectivity Cardiovascular physiology

Butyrylcholine Shows Intermediate Potency in Muscarinic and Nicotinic Assays Among Choline Esters

In frog rectus muscle assay (nicotinic), butyrylcholine at 10^-4 M produced a 14 mm contraction, intermediate between propionylcholine (10^-5 M, 31 mm) and gamma-aminobutyrylcholine (10^-5 M, 3 mm) [1]. In guinea-pig ileum (muscarinic), butyrylcholine at 5×10^-7 M produced a 14 mm contraction, compared to acetylcholine at 5×10^-7 M producing 77 mm and propionylcholine 53 mm [1]. LD50 in mice was 115 mg/kg, intermediate between acetylcholine (350 mg/kg) and gamma-aminobutyrylcholine (3-5 mg/kg) [1].

Structure-activity relationship Choline esters Tissue pharmacology

Butyrylcholine Serves as Validated Internal Standard for Acetylcholine Quantification in CE-EC

Butyrylcholine has been validated as an internal standard for the quantification of acetylcholine and choline by capillary electrophoresis with electrochemical detection, achieving a linear response from 0 to 125 μM with a limit of detection of 2 μM (25 fmol) [1]. This analytical application is based on its property as a substrate for acetylcholinesterase, making it uniquely suitable for this purpose compared to non-substrate internal standards.

Analytical chemistry Capillary electrophoresis Neurotransmitter quantification

Butyrylcholine Endogenously Produced by Colonic Epithelium at 2-3% of Acetylcholine Levels

DESI-MS analyses revealed that butyrylcholine is produced endogenously by the colonic surface epithelium, with relative expression rates of 2-3% in comparison with acetylcholine [1]. In Ussing chamber experiments, butyrylcholine stimulated both nicotinic and muscarinic receptors, causing a concentration-dependent increase in short-circuit current, whereas propionylcholine predominantly acted on muscarinic receptors [1].

Colonic physiology Ion transport Gut-brain axis

Optimal Research and Industrial Application Scenarios for Butyrylcholine Based on Validated Evidence


Differentiation of Acetylcholinesterase vs. Butyrylcholinesterase Activity in Complex Biological Samples

Utilize butyrylcholine as a specific substrate to measure BChE activity in the presence of AChE. Based on its 4-fold higher hydrolysis rate by BChE compared to acetylcholine [1], assays using butyrylcholine provide a direct readout of BChE function. This is essential in toxicology for assessing exposure to organophosphates, in clinical diagnostics for identifying atypical BChE variants, and in neuropharmacology for characterizing dual cholinesterase inhibitors .

Dissection of Nicotinic vs. Muscarinic Receptor Contributions in Isolated Tissue Pharmacology

Employ butyrylcholine as a pharmacological probe in isolated tissue experiments (e.g., cardiac atrium, smooth muscle) to differentiate nicotinic from muscarinic receptor-mediated effects. Its unique profile of weaker muscarinic and stronger nicotinic activity relative to acetylcholine [1] enables researchers to isolate specific receptor-mediated pathways. This is particularly valuable in cardiovascular pharmacology, where butyrylcholine produces dual inotropic effects not seen with acetylcholine .

Internal Standard for Neurotransmitter Quantification in Bioanalytical Assays

Implement butyrylcholine as an internal standard in capillary electrophoresis with electrochemical detection for accurate quantification of acetylcholine and choline in biological matrices such as synaptosomal preparations [1]. Its structural similarity to acetylcholine and shared substrate properties for AChE make it an ideal internal standard, providing a linear response up to 125 μM and enabling correction for detector drift [1].

Investigation of Novel Colonic Ion Transport Regulators and Gut-Brain Axis Signaling

Use butyrylcholine in Ussing chamber and calcium imaging studies to probe its role as an endogenous regulator of colonic anion secretion. Evidence shows it is produced at 2-3% the level of acetylcholine and stimulates both nicotinic and muscarinic receptors to increase short-circuit current [1]. This application is relevant for research into gut microbial-host communication via short-chain fatty acid signaling and for identifying new therapeutic targets for gastrointestinal disorders [1].

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